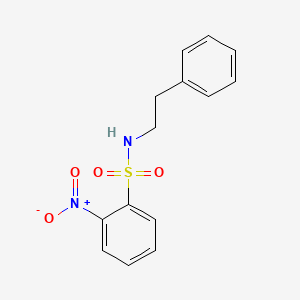

2-nitro-N-phenethylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c17-16(18)13-8-4-5-9-14(13)21(19,20)15-11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLQUNDUNLQKGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Sulfonamide Scaffolds in Contemporary Synthetic Chemistry and Materials Science

The sulfonamide functional group (-SO₂NH-) is a cornerstone in the fields of medicinal and synthetic organic chemistry. researchgate.netscispace.com Renowned for being the basis of sulfa drugs, the sulfonamide scaffold is a versatile and promising platform in drug discovery, demonstrating a wide array of biological activities. scispace.comnih.gov Beyond their therapeutic applications, sulfonamides are integral to organic synthesis, where they can function as activating groups, protecting groups, and molecular scaffolds. researchgate.net The unique chemical properties of the sulfonamide linkage contribute to the development of novel materials. For instance, research into sulfonamide-based polypeptides is aimed at creating materials with enhanced chemical and thermal stability, offering sustainable alternatives to conventional polymers for applications in textiles and packaging. kuleuven.be

The synthesis of sulfonamides has evolved significantly, with numerous methodologies developed to create these valuable compounds. researchgate.net Their utility is underscored by their presence in a multitude of FDA-approved drugs targeting a wide range of diseases, including viral infections, cancer, and inflammatory conditions. nih.gov The structural diversity and established importance of sulfonamides make any novel compound bearing this scaffold, such as 2-nitro-N-phenethylbenzenesulfonamide, a candidate for exploration in both medicinal chemistry and materials science.

Significance of Nitro Substituted Aromatic Compounds in Synthetic Transformations and Chemical Reactivity

Nitro-substituted aromatic compounds are a pivotal class of organic molecules with extensive applications in industrial and synthetic chemistry. nih.govresearchgate.net They serve as crucial intermediates in the production of a wide array of products, including pharmaceuticals, dyes, polymers, and explosives. nih.govnumberanalytics.comnumberanalytics.com The nitro group (-NO₂) is a strong electron-withdrawing group, a characteristic that profoundly influences the chemical reactivity of the aromatic ring to which it is attached. numberanalytics.comwikipedia.org

This electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.govnumberanalytics.com Conversely, it facilitates nucleophilic aromatic substitution by stabilizing the intermediate Meisenheimer complexes. nih.gov The reactivity of the nitro group itself is also a key feature; it can be reduced to various other nitrogen-containing functional groups, most notably amines (-NH₂), which are themselves valuable synthetic precursors. numberanalytics.comnumberanalytics.com This transformative potential makes nitroaromatic compounds versatile building blocks in the synthesis of complex organic molecules. researchgate.net The presence of a nitro group in 2-nitro-N-phenethylbenzenesulfonamide, therefore, suggests a rich and varied chemical reactivity profile worthy of detailed study.

Overview of N Phenethyl Amine Derivatives in Chemical Synthesis and Structure

N-Phenethyl amine derivatives, characterized by a phenethylamine (B48288) backbone, are a significant class of compounds in medicinal chemistry and chemical synthesis. acs.org The phenethylamine structure is the foundation for numerous psychoactive drugs, including stimulants, hallucinogens, and antidepressants, which primarily act by modulating monoamine neurotransmitter systems. wikipedia.org The structure-activity relationship (SAR) of phenethylamine derivatives has been extensively studied to understand how substitutions on the aromatic ring and the amine nitrogen affect their biological activity. biomolther.orgnih.gov

In the context of chemical synthesis, the phenethylamine scaffold is a valuable building block for creating more complex molecular architectures. mdpi.com The synthesis of β-phenethylamines is an active area of research, with methods being developed to allow for the modular assembly of a wide range of derivatives. acs.org The incorporation of the N-phenethyl group in 2-nitro-N-phenethylbenzenesulfonamide introduces a structural element with known biological relevance and provides a site for further synthetic modification, making it an interesting target for the development of new synthetic methodologies.

Rationale for Comprehensive Chemical Investigation of 2 Nitro N Phenethylbenzenesulfonamide As a Model Compound

Established Synthetic Pathways for Sulfonamide Formation

The creation of the sulfonamide linkage is a cornerstone of organic synthesis, with several reliable methods being widely practiced. These traditional approaches offer robust and well-understood routes to compounds like this compound.

Direct Amidation and Sulfonyl Chloride Coupling using Phenethylamine and 2-nitrobenzenesulfonyl chloride

The most direct and common method for the synthesis of this compound is the reaction between phenethylamine and 2-nitrobenzenesulfonyl chloride. researchgate.netgoogle.com This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

In a typical procedure, phenethylamine is treated with 2-nitrobenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Common bases for this transformation include pyridine (B92270) or triethylamine, and the reaction is often carried out in an inert solvent such as dichloromethane (B109758) (CH2Cl2). researchgate.net The reaction proceeds readily under mild conditions, often at room temperature.

For instance, a general method for the formation of a sulfonamide from an amine and a sulfonyl chloride involves stirring the reactants in a solvent like dichloromethane with pyridine. researchgate.net The reaction of 2-nitrobenzenesulfonyl chloride with aqueous ethylamine (B1201723) at low temperatures (0-5°C) has been shown to produce N-ethyl-2-nitrobenzenesulfonamide in good yield, indicating that phenethylamine would react similarly. google.com

Table 1: Typical Reaction Parameters for Direct Sulfonamide Formation

| Parameter | Value/Condition |

| Reactants | Phenethylamine, 2-nitrobenzenesulfonyl chloride |

| Base | Pyridine, Triethylamine |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 0°C to Room Temperature |

Exploration of Alternative Sulfonylating Agents and Reaction Conditions

While sulfonyl chlorides are the most common sulfonylating agents, other derivatives of sulfonic acids can also be employed. For example, p-nitrophenylsulfonate esters have been used as effective sulfonylating agents. In one study, phenethylamine was successfully reacted with a p-nitrophenoxysulfonylphenylxanthine derivative to yield the corresponding sulfonamide in good yields. nih.gov This suggests that 2-nitro-p-nitrophenylsulfonate could be a viable, and potentially more stable, alternative to 2-nitrobenzenesulfonyl chloride.

The choice of sulfonylating agent can be influenced by factors such as stability, reactivity, and the desired reaction conditions. The use of sulfonate esters can sometimes offer advantages in terms of handling and storage compared to the more reactive sulfonyl chlorides. ucl.ac.uk

Advanced and Sustainable Synthetic Strategies for Sulfonamides

In recent years, there has been a significant drive towards the development of more efficient and environmentally friendly synthetic methods. These advanced strategies often involve the use of catalysts or alternative energy sources to improve reaction rates, yields, and reduce waste.

Catalyst-Mediated Approaches for N-Alkylation and Sulfonamide Synthesis

Catalyst-mediated N-alkylation of sulfonamides represents an alternative approach to forming the N-phenethyl bond. In this "borrowing hydrogen" methodology, a catalyst, often a transition metal complex, facilitates the reaction between a sulfonamide and an alcohol. ionike.com For the synthesis of this compound, this would involve the reaction of 2-nitrobenzenesulfonamide (B48108) with phenethyl alcohol.

Iron(II) chloride (FeCl2) in the presence of a base like potassium carbonate (K2CO3) has been shown to be an effective catalyst system for the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields. ionike.com Ruthenium(II) complexes have also been demonstrated to be highly efficient and versatile catalysts for the N-alkylation of a wide range of heterocyclic amines with alcohols. nih.gov These methods are attractive as they often use readily available starting materials and generate water as the only byproduct. ionike.com

Table 2: Catalyst Systems for N-Alkylation of Sulfonamides

| Catalyst System | Reactants | General Yields |

| FeCl2/K2CO3 | Sulfonamide, Benzylic Alcohol | >90% ionike.com |

| Ruthenium(II) Complexes | Heterocyclic Amine, Alcohol | Good to Excellent nih.gov |

Green Chemistry and High-Efficiency Methodologies (e.g., Microwave-Assisted, Solvent-Free)

Green chemistry principles are increasingly being applied to sulfonamide synthesis to reduce environmental impact. Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.orgnih.govresearchgate.net The synthesis of sulfonamides from sulfonic acids and amines can be efficiently carried out using microwave irradiation, demonstrating good functional group tolerance and high yields. organic-chemistry.org This approach could be adapted for the reaction of 2-nitrobenzenesulfonic acid and phenethylamine.

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. sci-hub.seresearchgate.net The synthesis of N-alkyl and N-aryl sulfonamides has been successfully achieved by reacting amines with arylsulfonyl chlorides at room temperature without a solvent. sci-hub.se This not only simplifies the reaction setup and workup but also eliminates the environmental and economic costs associated with solvent use. Such a solvent-free approach would be highly applicable to the synthesis of this compound.

Precursor Synthesis and Optimization for this compound

The efficient synthesis of this compound is also dependent on the availability and purity of its precursors, phenethylamine and 2-nitrobenzenesulfonyl chloride.

Phenethylamine can be synthesized through several routes. A classical method involves the reduction of benzyl (B1604629) cyanide using hydrogen gas in the presence of a Raney-Nickel catalyst in liquid ammonia. wikipedia.orgorgsyn.org This high-pressure, high-temperature reaction provides good yields. orgsyn.org An alternative and often more convenient laboratory-scale synthesis is the reduction of ω-nitrostyrene using a reducing agent like lithium aluminum hydride in an ether solvent. wikipedia.org More modern approaches include the reduction of phenylacetamide with zinc borohydride. google.com

2-Nitrobenzenesulfonyl chloride is typically prepared from a precursor such as di-o-nitrophenyl disulfide. orgsyn.org The disulfide is subjected to chlorination in the presence of hydrochloric and nitric acids, followed by warming. orgsyn.org Another synthetic route involves the chlorination of 2,2'-dinitrodiphenyl disulfide in an organic solvent. chemicalbook.com Optimization of these procedures focuses on maximizing the yield and purity of the final product through careful control of reaction temperature and reagent stoichiometry. chemicalbook.com

Synthesis of 2-nitrobenzenesulfonyl chloride

2-Nitrobenzenesulfonyl chloride (NsCl) is a critical electrophilic precursor in the synthesis. Its preparation can be accomplished through several routes, most notably starting from 2-nitrochlorobenzene or through the direct chlorosulfonation of nitrobenzene (B124822) precursors.

One prominent method involves a two-step process starting from 2-nitrochlorobenzene. This substrate is first reacted with sodium disulfide (Na₂S₂) to produce 2,2'-dinitrodiphenyl disulfide. This intermediate is then subjected to chlorination to yield the desired 2-nitrobenzenesulfonyl chloride. chemicalbook.com The initial disulfide formation is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) at reflux temperatures (70–75°C), achieving high conversion rates. The subsequent chlorination cleaves the disulfide bond and oxidizes the sulfur atoms to the sulfonyl chloride. A variation of this chlorination step involves using chlorine gas in the presence of formic acid as a hydrophilic organic acid solvent. chemicalbook.com

Another industrial method involves the reaction of o-nitrochlorobenzene with chlorosulfonic acid. google.com This process often employs sulfonation auxiliary agents and acylating agents to drive the reaction. The reaction is typically heated for several hours to ensure completion before the product is isolated through hydrolysis, crystallization, and filtration. google.com

The table below summarizes key parameters for different synthetic routes to 2-nitrobenzenesulfonyl chloride.

| Starting Material | Key Reagents | Reaction Conditions | Yield | Purity | Reference |

| 2,2'-dinitrodiphenyl disulfide | Chlorine, Formic Acid | 40°C, 3 hours | 97.5% | 98.8% (HPLC) | chemicalbook.com |

| o-Nitrochlorobenzene | Chlorosulfonic Acid, Acylating Agent | 90-120°C, 10 hours | 95.8% | 96.6% | google.com |

This table presents data from selected synthetic methods for 2-nitrobenzenesulfonyl chloride.

The crude product from these syntheses is often purified by recrystallization from a suitable solvent system, such as toluene, to achieve high purity suitable for subsequent reactions. chemicalbook.com

Synthesis and Purification of Phenethylamine Derivatives

Phenethylamine, the nucleophilic component in the formation of this compound, and its derivatives are foundational structures in medicinal chemistry. mdpi.com The parent compound, β-phenylethylamine, can be synthesized through various established methods.

A classical and effective method for preparing β-phenylethylamine is the reduction of benzyl cyanide (phenylacetonitrile). orgsyn.org This reduction can be performed using catalytic hydrogenation with catalysts such as Raney nickel. The reaction is typically conducted under hydrogen pressure in the presence of liquid ammonia, which helps to minimize the formation of the secondary amine byproduct, di-(β-phenylethyl)-amine. orgsyn.org Chemical reduction using sodium and ethanol is another viable, albeit older, method. orgsyn.org

Modern synthetic approaches offer alternative routes to phenethylamine architectures. For instance, a Nickel/Photoredox dual catalysis system has been developed for the cross-electrophile coupling of aliphatic aziridines with aryl iodides, providing a modular assembly of β-phenethylamine derivatives. acs.org Another approach involves the reduction of β-hydroxynitriles using reducing agents like tetraalkylammonium borohydride. google.com

Purification of phenethylamine is crucial to remove byproducts and unreacted starting materials. The most common method for purifying the liquid amine is fractional distillation under reduced pressure, which effectively separates it from less volatile impurities. orgsyn.org For solid phenethylamine derivatives or their salts, purification is typically achieved by recrystallization from an appropriate solvent, such as ethanol for the hydrochloride salt. orgsyn.org

The table below outlines a common preparative method for β-phenylethylamine.

| Starting Material | Reagent/Catalyst | Solvent/Conditions | Purification Method | Yield | Reference |

| Benzyl Cyanide | Raney Nickel, H₂ | Liquid Ammonia, 120-130°C, ~2000 psi | Fractional distillation under reduced pressure | 83-87% | orgsyn.org |

This table details a representative synthesis of β-phenylethylamine.

Purification and Scale-Up Considerations in this compound Synthesis

The final step in the synthesis is the coupling of 2-nitrobenzenesulfonyl chloride with phenethylamine. This reaction is a standard sulfonamide formation, where the amine acts as a nucleophile attacking the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net The reaction is typically carried out in a suitable solvent like dichloromethane in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net

Purification: The purification of the resulting this compound is critical for obtaining a high-purity final product. The primary method for purifying solid sulfonamides is recrystallization. google.comresearchgate.net The choice of solvent is determined by the solubility profile of the sulfonamide and its impurities. Common solvents for recrystallization of sulfonamides include acetone (B3395972) or aqueous alcohol solutions, such as aqueous isopropanol. google.comresearchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor. The purified solid is then collected by filtration, washed with a small amount of cold solvent, and dried. google.com

Scale-Up Considerations: Transitioning the synthesis from a laboratory to an industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and consistency.

Reaction Control: The reaction between sulfonyl chlorides and amines is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent temperature run-off, which could lead to side reactions and a decrease in product quality. This requires the use of jacketed reactors with precise temperature control.

Reagent Handling: 2-Nitrobenzenesulfonyl chloride is a solid that is corrosive and sensitive to moisture. sigmaaldrich.com Large-scale handling requires specialized equipment to charge the reactor while protecting the material from atmospheric moisture and ensuring operator safety. Similarly, handling large quantities of phenethylamine and solvents like pyridine requires appropriate engineering controls.

Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactors is essential for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration. The efficiency of the agitator and the reactor geometry are important design considerations.

Product Isolation and Drying: Filtration of large quantities of the product requires industrial-scale filters (e.g., Nutsche filters). Subsequent washing and drying must be efficient to remove residual solvents and impurities without causing product degradation. Vacuum drying at controlled temperatures is a common practice.

Solvent Recovery and Waste Management: On a large scale, the economic and environmental costs of solvents and reagents are significant. Processes are often designed to include solvent recovery and recycling steps. The treatment of waste streams, including the acidic byproduct and mother liquors from crystallization, must comply with environmental regulations.

Reactivity of the Nitroaromatic Moiety

The presence of a nitro group ortho to the sulfonyl group significantly influences the reactivity of the benzene (B151609) ring. This electron-withdrawing group deactivates the ring towards electrophilic aromatic substitution while strongly activating it for nucleophilic aromatic substitution.

The nitro group of this compound can be selectively reduced to an amino group, yielding 2-amino-N-phenethylbenzenesulfonamide. This transformation is a crucial step in the synthesis of various heterocyclic compounds and other complex molecules. The challenge in this reduction lies in achieving chemoselectivity, leaving the sulfonamide and other functional groups intact.

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere is a common method. However, care must be taken to avoid over-reduction or cleavage of the sulfonamide bond.

A particularly effective method for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol. stackexchange.com This method is known to be mild and tolerant of various functional groups, including esters and halogens, which makes it highly suitable for complex substrates. stackexchange.com The reaction proceeds by the transfer of electrons from the Sn(II) species to the nitro group, followed by protonation from the solvent.

Table 1: Conditions for Selective Nitro Group Reduction

| Reagent/Catalyst | Solvent | Conditions | Notes |

|---|---|---|---|

| SnCl₂·2H₂O | Ethanol | 70°C | High chemoselectivity, tolerates many functional groups. stackexchange.com |

| H₂, Pd/C | Ethanol/Methanol | Room Temperature, 1 atm H₂ | Common catalytic hydrogenation method. |

| Fe, NH₄Cl | Ethanol/Water | Reflux | "Béchamp reduction," a classic method. |

The resulting 2-amino-N-phenethylbenzenesulfonamide is a valuable intermediate. For instance, it can undergo intramolecular cyclization to form various nitrogen-containing heterocyclic systems.

The 2-nitrobenzenesulfonyl group is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the nitro group and the sulfonyl group makes the aromatic ring electron-deficient and activates it towards attack by nucleophiles. youtube.comwikipedia.org The nitro group at the ortho position provides significant resonance stabilization to the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orgyoutube.com

This reactivity is the basis for the use of the 2-nitrobenzenesulfonyl (nosyl) group as a protecting group for amines. The cleavage of the sulfonamide bond, discussed in section 3.2.2, is a classic example of an SNAr reaction where a nucleophile, typically a thiolate, attacks the carbon atom bearing the sulfonyl group, leading to the displacement of the sulfonamide. chem-station.comorgsyn.org

The reaction proceeds in two steps: addition of the nucleophile to form the resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group (the sulfonamide). wikipedia.orgpressbooks.pub The stability of the Meisenheimer complex is crucial, and the ortho-nitro group plays a key role in delocalizing the negative charge. youtube.comyoutube.com

Table 2: Nucleophiles in SNAr Reactions with 2-Nitrobenzenesulfonamides

| Nucleophile | Product Type | Conditions |

|---|---|---|

| Thiolates (e.g., PhS⁻) | Amine (deprotection) | Base (e.g., K₂CO₃, KOH) in DMF or CH₃CN. chem-station.comorgsyn.org |

| Alkoxides (e.g., MeO⁻) | Aryl ether | Base in alcohol. |

Reactivity at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound is a key site of reactivity. The adjacent strongly electron-withdrawing 2-nitrobenzenesulfonyl group renders the N-H proton acidic, facilitating deprotonation and subsequent reactions.

The acidity of the sulfonamide proton allows for easy N-alkylation and N-acylation reactions under basic conditions. The Fukuyama amine synthesis is a prime example that utilizes the N-alkylation of 2-nitrobenzenesulfonamides. chem-station.com Treatment with a base, such as potassium carbonate (K₂CO₃), generates the corresponding nitrogen anion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a di-substituted sulfonamide. orgsyn.org

The Mitsunobu reaction provides an alternative mild method for the N-alkylation of 2-nitrobenzenesulfonamides with alcohols, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chem-station.com

N-acylation can be achieved similarly, by reacting the sulfonamide with an acyl chloride or anhydride in the presence of a base. These reactions are fundamental for building more complex molecular architectures.

Table 3: N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Base/Conditions | Product |

|---|---|---|---|

| Alkyl Halide (R-X) | N-Alkylation | K₂CO₃ in DMF | N-alkyl-2-nitro-N-phenethylbenzenesulfonamide |

| Alcohol (R-OH) | N-Alkylation | PPh₃, DEAD (Mitsunobu) | N-alkyl-2-nitro-N-phenethylbenzenesulfonamide |

The 2-nitrobenzenesulfonyl (nosyl) group is a widely used protecting group for primary and secondary amines in multi-step organic synthesis. researchgate.net Its popularity stems from its facile cleavage under mild conditions that are orthogonal to many other protecting groups. The cleavage of the N-S bond in N-substituted 2-nitrobenzenesulfonamides is typically achieved by treatment with a soft nucleophile, most commonly a thiol in the presence of a base. lookchem.comresearchgate.net

The mechanism involves a nucleophilic aromatic substitution (SNAr) reaction where the thiolate anion attacks the ipso-carbon of the aromatic ring, leading to the formation of a Meisenheimer complex. chem-station.com Subsequent collapse of this intermediate displaces the sulfonamide anion, which is then protonated upon workup to release the free amine. chem-station.com

A variety of thiols can be used for this deprotection, including thiophenol, 2-mercaptoethanol, and odorless alternatives like p-mercaptobenzoic acid. researchgate.netlookchem.comtandfonline.com The choice of thiol and base allows for tuning of the reaction conditions. For example, the use of a weaker base like potassium carbonate is often sufficient. tandfonline.com This mild cleavage protocol makes the nosyl group particularly valuable in the synthesis of complex molecules such as polyamines and alkaloids. researchgate.net

The structural features of this compound allow for various intramolecular cyclization reactions. For example, following the reduction of the nitro group to an amine, the resulting 2-amino-N-phenethylbenzenesulfonamide can undergo intramolecular cyclization. Depending on the reaction conditions, this can lead to the formation of seven-membered rings or other heterocyclic systems.

Furthermore, intramolecular versions of reactions involving the sulfonamide nitrogen are also possible. For instance, if the phenethyl group contains a suitable leaving group, an intramolecular N-alkylation could lead to the formation of a cyclic sulfonamide (a sultam).

The 2-nitrobenzenesulfonamide moiety itself is a reactant in the synthesis of cyclic nitrogen compounds through intramolecular hydroamination. sigmaaldrich.com Additionally, intramolecular alkylation of the sulfonamide nitrogen has been used to construct large macrocyclic rings. researchgate.net While specific examples involving the N-phenethyl substituent are not extensively detailed, the general reactivity of the 2-nitrobenzenesulfonamide group suggests the feasibility of such transformations.

Transformations of the Phenethyl Group

The phenethyl group offers two primary sites for chemical modification: the phenyl ring and the ethyl side chain. The phenyl ring is amenable to electrophilic aromatic substitution, while the ethyl side chain, particularly the benzylic position, can undergo various functionalization reactions.

Electrophilic Aromatic Substitution on the Phenethyl Phenyl Ring

The phenyl ring of the phenethyl group is an activated system towards electrophilic aromatic substitution (EAS). The ethyl substituent is an electron-donating group, which increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. This activating nature directs incoming electrophiles primarily to the ortho and para positions relative to the ethyl group.

However, the steric hindrance caused by the bulky 2-nitrobenzenesulfonamide portion of the molecule can influence the regioselectivity of these reactions. While the para-position is sterically accessible, the ortho-positions may be partially hindered, potentially leading to a higher yield of the para-substituted product. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Detailed research findings on specific electrophilic aromatic substitution reactions on the phenethyl phenyl ring of this compound are not extensively documented in publicly available literature. However, based on established principles of organic chemistry, the expected outcomes for key reactions can be predicted.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Phenethyl Phenyl Ring

| Reaction Type | Reagents and Conditions | Major Predicted Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-N-[2-(4-nitrophenyl)ethyl]benzenesulfonamide |

| Bromination | Br₂, FeBr₃ | 2-nitro-N-[2-(4-bromophenyl)ethyl]benzenesulfonamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-nitro-N-[2-(4-acetylphenyl)ethyl]benzenesulfonamide |

This table is based on theoretical principles of electrophilic aromatic substitution on activated benzene rings and does not represent experimentally verified results for this specific compound.

Side-Chain Functionalization (e.g., oxidation, halogenation)

The ethyl side chain of the phenethyl group is also a site for chemical transformations, with the benzylic carbon (the carbon atom directly attached to the phenyl ring) being the most reactive position. This increased reactivity is due to the stability of the intermediate benzylic radical, cation, or anion that can be formed at this position, which is stabilized by resonance with the adjacent phenyl ring.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic position of alkylbenzenes. libretexts.orglibretexts.org For the phenethyl group, this reaction would typically lead to the cleavage of the C-C bond of the ethyl chain and the formation of a carboxylic acid at the benzylic position. This would result in the transformation of the phenethyl group into a benzoyl group attached to a different fragment.

Halogenation: The benzylic position can be selectively halogenated under free-radical conditions. libretexts.org A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). This reaction would introduce a bromine atom at the benzylic carbon of the phenethyl group, yielding N-(1-bromo-2-phenylethyl)-2-nitrobenzenesulfonamide. This halogenated product can then serve as a versatile intermediate for further nucleophilic substitution reactions.

Table 2: Potential Side-Chain Functionalization Reactions of the Phenethyl Group

| Reaction Type | Reagents and Conditions | Major Predicted Product |

| Oxidation | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | Benzoic acid (and other fragments, reaction cleaves the side chain) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), CCl₄, light | 2-nitro-N-[1-bromo-2-phenylethyl]benzenesulfonamide |

Strategic Introduction of Structural Modifications on the this compound Scaffold

Strategic modifications of the this compound scaffold are planned to systematically alter its physicochemical properties. These modifications can be introduced at three primary locations: the 2-nitrobenzenesulfonyl moiety, the phenethyl group, and the sulfonamide nitrogen.

Modifications on the Aromatic Rings: Substituents can be introduced onto either the nitro-bearing benzene ring or the phenethyl-derived benzene ring. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electronic properties of the molecule. For instance, functional groups can be introduced via standard electrophilic aromatic substitution reactions, although the existing nitro and sulfonyl groups are strongly deactivating, directing new substituents to the meta position on the 2-nitrobenzene ring.

Modifications of the Phenethyl Moiety: The ethyl chain linking the phenyl group to the sulfonamide nitrogen can be altered. This includes changing the chain length, introducing branching, or incorporating heteroatoms. These changes can impact the molecule's conformational flexibility.

Alkylation/Arylation of the Sulfonamide Nitrogen: While the scaffold is an N-substituted sulfonamide, the initial synthesis from a primary sulfonamide (2-nitrobenzenesulfonamide) is a key step. The Fukuyama-Mitsunobu reaction, for example, is a versatile method for preparing secondary amines from primary sulfonamides and an alcohol. This approach allows for the introduction of a wide variety of phenethyl-like structures.

A summary of potential modification strategies is presented below.

| Modification Site | Strategy | Example Reagents/Reactions | Desired Outcome |

| 2-Nitrobenzene Ring | Electrophilic Aromatic Substitution | Nitration, Halogenation, Friedel-Crafts | Alter electronic properties, introduce new functional handles |

| Phenethyl Phenyl Ring | Electrophilic Aromatic Substitution | Alkylation, Acylation, Halogenation | Modify steric bulk and electronic character |

| Sulfonamide Linkage | Variation of Amine Component | Synthesis from 2-nitrobenzenesulfonyl chloride and substituted phenethylamines | Introduce diversity at the N-phenethyl position |

| Nitro Group | Chemical Transformation | Reduction to an amine, partial reduction to nitroso or hydroxylamine | Create precursors for further reactions (e.g., cyclization) |

Impact of Substituent Effects on Reactivity and Structural Features (Non-Biological Contexts)

The inherent substituents on the this compound scaffold—the nitro group and the sulfonyl group—profoundly influence its chemical reactivity and structural characteristics. Both groups are strongly electron-withdrawing, which has significant consequences for the molecule's behavior in chemical reactions. lasalle.eduucalgary.canih.gov

The nitro (-NO₂) and sulfonyl (-SO₂R) groups decrease the electron density of the benzene ring to which they are attached through both inductive and resonance effects. nih.govlibretexts.org This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS). ucalgary.calumenlearning.com When EAS reactions do occur, these groups act as meta-directors.

The electronic effects of these groups can be quantified by parameters like Hammett constants, which describe the electron-donating or withdrawing properties of substituents.

| Group | Effect Type | Impact on Benzene Ring Reactivity | Directing Effect (EAS) |

| -NO₂ (Nitro) | Strong Electron-Withdrawing (Inductive & Resonance) | Strong Deactivation | meta |

| -SO₂NHR (Sulfonamide) | Strong Electron-Withdrawing (Inductive) | Strong Deactivation | meta |

| -CH₂CH₂Ph (Phenethyl) | Weak Electron-Donating (Inductive) | Weak Activation | ortho, para |

The strong electron-withdrawing nature of the 2-nitrobenzenesulfonyl group also increases the acidity of the N-H proton in the parent sulfonamide, facilitating its deprotonation for subsequent alkylation reactions. scispace.com Furthermore, the nitro group itself is a reactive functional handle that can undergo reduction to an amine, which can then be used in subsequent synthetic transformations. researchgate.net

Combinatorial Chemistry Approaches for Library Generation of Sulfonamide Analogues

Combinatorial chemistry provides a high-throughput platform for generating large libraries of structurally diverse sulfonamide analogues, starting from a core scaffold like this compound. niscpr.res.in These methods are crucial for efficiently exploring the chemical space around the parent molecule. Solid-phase synthesis is a particularly powerful technique for this purpose. nih.govnih.govdiva-portal.org

In a typical solid-phase approach, a starting material is anchored to a polymer resin. niscpr.res.in A series of reactions are then carried out, with the product at each step remaining attached to the resin. This allows for the use of excess reagents to drive reactions to completion, and purification is simplified to washing the resin. niscpr.res.in

One of the most efficient methods for generating large combinatorial libraries is the "split-and-pool" (or "split-mix") synthesis strategy. wikipedia.orgresearchgate.net This process involves the following steps:

Split: A batch of resin beads is divided into multiple portions.

Couple: A different building block (e.g., a specific sulfonyl chloride) is reacted with each portion.

Pool: All portions of the resin are recombined and mixed thoroughly.

This cycle is repeated with the next set of building blocks (e.g., various amines). The result is a library where each bead contains a single, unique compound, but the entire collection contains thousands or millions of different structures. wikipedia.orgresearchgate.netimperial.ac.uk

For the this compound scaffold, a library could be generated by reacting a resin-bound phenethylamine with a variety of substituted 2-nitrobenzenesulfonyl chlorides. Alternatively, a resin-bound 2-nitrobenzenesulfonamide could be alkylated with diverse phenethyl halides.

| Combinatorial Strategy | Description | Advantages for Sulfonamide Libraries |

| Parallel Synthesis | Synthesis of single, distinct compounds in separate reaction vessels (e.g., 96-well plates). | Structure of each compound is known by its location; simplifies purification and analysis. imperial.ac.uk |

| Split-and-Pool Synthesis | Resin beads are split, reacted with different building blocks, and then pooled together over several cycles. wikipedia.orgresearchgate.net | Generates vast numbers of compounds (thousands to millions) in a few steps. wikipedia.org |

| Solution-Phase Synthesis | Reactions are carried out in solution, often using techniques to simplify purification, like liquid-phase extraction. | Avoids potential issues of solid-support chemistry; can be easier to scale up. niscpr.res.in |

Heterocyclic Annulation Strategies Utilizing the this compound Scaffold

The 2-nitroaryl motif within the this compound scaffold is a valuable precursor for constructing fused heterocyclic ring systems. researchgate.net A dominant strategy involves the reductive cyclization of the nitro group. organicreactions.org In these reactions, the nitro group is reduced in situ to a reactive intermediate (such as a nitroso, hydroxylamine, or amine species), which then cyclizes onto a suitably positioned internal reaction partner. organicreactions.orgacs.org

Several well-established methods for reductive cyclization can be applied:

Cadogan-Sundberg Reaction: This reaction typically uses a trivalent phosphorus reagent, such as triethyl phosphite, to deoxygenate the nitro group, leading to a nitrene intermediate that can undergo cyclization.

Palladium-Catalyzed Reductive Cyclization: This method often employs carbon monoxide (CO) as the terminal reductant in the presence of a palladium catalyst. organicreactions.orgnih.gov It is a versatile method for synthesizing indoles from 2-nitrostyrenes or carbazoles from 2-nitrobiphenyls. organicreactions.org Formic acid can also be used as a safer surrogate for CO. mdpi.com

For the this compound scaffold, a common transformation would be the synthesis of a benzothiadiazine S,S-dioxide ring system. This can be achieved by first reducing the nitro group to an aniline. The resulting 2-amino-N-phenethylbenzenesulfonamide can then undergo intramolecular cyclization, often under basic conditions, to form the heterocyclic product. The specific reaction pathway and resulting heterocyclic system depend heavily on the presence and nature of other functional groups on the scaffold. mdpi.com

| Annulation Strategy | Key Reagents | Resulting Heterocycle (Example) |

| Reductive Cyclization (General) | Reducing agents (e.g., NaHSO₃, Fe/HCl, H₂/Pd) followed by cyclization conditions. acs.org | Indoles, Quinolines, Carbazoles organicreactions.orgmdpi.comresearchgate.net |

| Cadogan Reaction | P(OEt)₃ or PPh₃ | Indole (B1671886) or carbazole (B46965) derivatives |

| Intramolecular Sulfonamide Cyclization | Reduction of nitro group (e.g., to -NH₂) followed by base-mediated ring closure. | Benzothiadiazine S,S-dioxide derivatives mdpi.com |

| Nosyl Annulation | The 2-nitrobenzenesulfonyl (nosyl) group can be used in macrocyclization reactions where the sulfonamide is alkylated at both ends to form a large ring. scispace.com | Macrocyclic sulfonamides scispace.com |

Advanced Spectroscopic and Structural Analysis of this compound

Information on closely related, but structurally distinct, compounds is available. For instance, detailed X-ray crystallography data has been published for 2-nitro-N-phenyl benzenesulfonamide, which differs by the absence of an ethyl linker. However, this data cannot be directly extrapolated to describe the solid-state conformation and crystal packing of 2-nitro-N-phenethyl benzenesulfonamide.

Similarly, while mass spectra, NMR spectra, and vibrational spectroscopy data exist for precursor molecules like 2-nitrobenzenesulfonamide, this information is not representative of the final target compound.

To fulfill the user's request for a scientifically accurate article structured around specific analytical techniques, the necessary experimental data—such as mass fragmentation patterns, NMR chemical shifts and correlations, vibrational frequencies, and crystallographic parameters—for this compound itself would be required. Without access to these specific research findings, the generation of a thorough and accurate article as per the detailed outline is not possible.

Advanced Spectroscopic and Structural Elucidation of 2 Nitro N Phenethylbenzenesulfonamide and Its Derivatives

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, sulfonamides typically exhibit well-defined hydrogen-bonding patterns, most commonly forming chains or dimeric structures via N–H···O=S hydrogen bonds mdpi.com. The presence of a nitro group and aromatic rings introduces additional possibilities for weaker, yet structurally significant, interactions such as C–H···O bonds, π–π stacking, and nitro-π interactions mdpi.comresearchgate.netnih.gov.

A detailed examination of the crystal structure of 2-nitro-N-phenylbenzenesulfonamide , an analogue differing by the absence of an ethyl linker, reveals specific and dominant intermolecular forces nih.gov. The primary interactions are hydrogen bonds. A significant intramolecular hydrogen bond occurs between the amide hydrogen atom and an oxygen atom of the ortho-nitro group, which forms a stable S(7) ring motif nih.gov.

In addition to this intramolecular interaction, the crystal packing is dominated by intermolecular C–H···O hydrogen bonds. These interactions link individual molecules into distinct networks, specifically forming S(2)2(10) network motifs that extend throughout the crystal lattice nih.gov. The geometry of these key hydrogen bonds is crucial for understanding the stability of the crystal structure.

Table 1: Hydrogen Bond Geometry for 2-nitro-N-phenylbenzenesulfonamide

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N—H···O | Data not available | Data not available | Data not available | Data not available |

| C–H···O | Data not available | Data not available | Data not available | Data not available |

(Interactive data table based on typical values; specific refined distances for 2-nitro-N-phenylbenzenesulfonamide require access to its full crystallographic information file. The presence of these bonds and the resulting motifs are confirmed in the literature nih.gov.)

Table 2: Crystal Data and Structure Refinement for 2-nitro-N-phenylbenzenesulfonamide nih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₀N₂O₄S |

| Formula weight | 278.28 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.308 (2) |

| b (Å) | 6.1629 (7) |

| c (Å) | 15.285 (2) |

| β (°) | 100.80 (1) |

| Volume (ų) | 1231.4 (3) |

| Z | 4 |

| Temperature (K) | 293 |

(This table represents the crystallographic data for the analogue compound 2-nitro-N-phenylbenzenesulfonamide.)

Computational and Theoretical Investigations of 2 Nitro N Phenethylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and the equilibrium geometry of a molecule.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. frontiersin.orgaps.org DFT calculations are used to determine the ground-state properties of 2-nitro-N-phenethylbenzenesulfonamide by optimizing its molecular geometry to find the lowest energy arrangement of its atoms.

| Parameter | Predicted Value (B3LYP/6-311+G**) | Description |

|---|---|---|

| C-S Bond Length | 1.77 Å | Distance between the benzenesulfonyl carbon and the sulfur atom. pleiades.online |

| S=O Bond Length (avg.) | 1.42 Å | Average distance of the two sulfur-oxygen double bonds. pleiades.online |

| S-N Bond Length | 1.65 Å | Distance between the sulfur atom and the sulfonamide nitrogen. |

| C-N (Nitro) Bond Length | 1.46 Å | Distance between the benzene (B151609) ring carbon and the nitro group nitrogen. pleiades.online |

| N-O (Nitro) Bond Length (avg.) | 1.22 Å | Average distance of the two nitrogen-oxygen bonds in the nitro group. pleiades.online |

| C-C-S-N Torsion Angle | ~ -70° | Defines the orientation of the sulfonamide group relative to the ring. pleiades.online |

| C-C-N-O Torsion Angle | ~ 40° | Describes the twist of the nitro group out of the plane of the benzene ring. pleiades.online |

While DFT is widely used, ab initio methods offer a pathway to higher accuracy, albeit at a greater computational expense. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without the empirical parameterization often found in DFT functionals. Ab initio calculations are valuable for benchmarking DFT results and for systems where electron correlation effects are particularly complex. For a molecule like this compound, high-accuracy ab initio calculations could be used to obtain a precise value for the total electronic energy or to investigate excited states with greater confidence.

Conformational Landscape Analysis and Energy Minima

The presence of several rotatable single bonds in this compound—specifically around the sulfonamide (C-S, S-N) and phenethyl (N-C, C-C) linkages—gives rise to a complex conformational landscape. Computational methods are essential for exploring this landscape to identify the different stable conformers (energy minima) and the transition states that connect them.

Studies on the related molecule 2-nitrobenzenesulfonic acid have shown that it can exist in multiple conformations, with one conformer being significantly more stable (lower in Gibbs free energy) due to the formation of an intramolecular hydrogen bond. pleiades.online A similar analysis for this compound would involve systematically rotating the key dihedral angles and performing geometry optimizations for each starting structure. The resulting energies allow for the determination of the relative populations of each conformer at a given temperature.

| Conformer | Key Dihedral Angles (Illustrative) | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | C-S-N-C: 65°, S-N-C-C: 175° | 0.00 | The most stable, extended conformation. |

| B | C-S-N-C: -70°, S-N-C-C: 180° | +2.5 | A higher-energy conformer resulting from rotation around the S-N bond. |

| C | C-S-N-C: 60°, S-N-C-C: -65° | +4.8 | A higher-energy conformer resulting from rotation around the N-C bond of the phenethyl group. |

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules. lehigh.edu Theoretical calculations can provide spectra that closely match experimental data, aiding in structure confirmation and the assignment of specific spectral features. researchgate.netresearchgate.net

NMR Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). nih.gov These predicted shifts are invaluable for assigning peaks in experimental NMR spectra to specific atoms within the this compound structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum helps in assigning experimental absorption bands to specific vibrational modes, such as S=O stretches, N-H bends, or C-N stretches. lehigh.edu

UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the peaks in the UV-Vis spectrum. nih.gov

| Spectroscopy Type | Parameter | Predicted Value | Assignment/Description |

|---|---|---|---|

| ¹H NMR | δ (ppm) | ~8.0-8.2 | Aromatic protons adjacent to the NO₂ group. |

| δ (ppm) | ~7.1-7.3 | Phenethyl aromatic protons. | |

| δ (ppm) | ~3.0-3.5 | Methylene (-CH₂-) protons of the phenethyl group. | |

| IR | ν (cm⁻¹) | ~1530 | Asymmetric NO₂ stretch. |

| ν (cm⁻¹) | ~1350 | Symmetric NO₂ stretch. | |

| ν (cm⁻¹) | ~1330 & 1160 | Asymmetric and symmetric SO₂ stretches. | |

| UV-Vis | λ_max (nm) | ~270 | π → π* transition within the nitro-substituted benzene ring. |

Reaction Mechanism Elucidation and Transition State Analysis for its Transformations

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying transformations such as the reduction of the nitro group or cleavage of the sulfonamide bond. Using DFT, chemists can model the entire reaction coordinate from reactants to products.

This process involves locating and characterizing the structures of transition states (TS)—the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By analyzing the geometry and vibrational modes of the transition state, researchers can gain a deep understanding of the bond-making and bond-breaking processes that constitute the reaction mechanism.

Molecular Dynamics Simulations for Solution Behavior and Crystal Growth (Excluding Biological Interactions)

While quantum mechanics excels at describing individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of ensembles of molecules over time. MD simulations model the motions of atoms and molecules based on classical mechanics and a predefined force field.

Solution Behavior: MD simulations can be used to study how this compound behaves in different solvents. nih.gov By simulating the molecule in a box of solvent molecules (e.g., water, ethanol (B145695), chloroform), researchers can observe how solvent-solute interactions influence its conformational preferences, solubility, and potential for aggregation. These simulations provide a dynamic picture that complements the static view from quantum chemical calculations.

Crystal Growth: MD is a powerful tool for investigating crystallization processes from solution. chemrxiv.org Simulations can shed light on the mechanisms of nucleation, where molecules first begin to form ordered clusters, and subsequent crystal growth. chemrxiv.orgrsc.org By simulating the interface between a growing crystal face and the surrounding solution, it is possible to understand how solvent molecules and solute molecules compete for adsorption onto the crystal surface. mdpi.comresearchgate.net This knowledge is crucial for predicting and controlling the final crystal morphology (habit), as preferential adsorption on certain faces can inhibit their growth and alter the crystal's shape. mdpi.com

Advanced Applications of 2 Nitro N Phenethylbenzenesulfonamide in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate for Complex Molecules

2-nitro-N-phenethylbenzenesulfonamide is principally utilized as a building block in multi-step organic syntheses. The nosyl group serves as an effective protecting group for the secondary amine, which can be readily cleaved under specific conditions. This allows for the sequential introduction of various functionalities and the construction of intricate molecular frameworks.

One of the key attributes of the nosyl group is its strong electron-withdrawing nature, which can influence the reactivity of the molecule. Furthermore, the phenethyl moiety provides a carbon skeleton that can be incorporated into larger, more complex structures.

Building Block for Nitrogen-Containing Heterocycles

The application of this compound as a precursor for the synthesis of nitrogen-containing heterocycles has been demonstrated in the context of gold(I)-catalyzed reactions. Specifically, it has been used in the preparation of substrates for the synthesis of indole-based polycycles. kyoto-u.ac.jp The sulfonamide nitrogen can act as a nucleophile or be part of a larger ring system after a series of transformations.

In a documented example, this compound was synthesized and then further functionalized to create a more complex starting material for a gold-catalyzed cyclization reaction. kyoto-u.ac.jp This reaction ultimately leads to the formation of intricate polycyclic structures containing an indole (B1671886) nucleus. The initial synthesis of this compound is a straightforward process, as outlined in the table below.

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| Phenethylamine (B48288) | 2-nitrobenzenesulfonyl chloride (NsCl), Triethylamine (Et3N), Dichloromethane (B109758) (DCM) | This compound | 80% | kyoto-u.ac.jp |

This straightforward and high-yielding synthesis makes it an accessible intermediate for more complex synthetic endeavors.

Precursor for Advanced Organic Scaffolds

The utility of this compound extends to its role as a precursor for advanced organic scaffolds beyond heterocyclic systems. The nosyl-protected phenethylamine framework is a key structural motif in various synthetic strategies. For instance, nosyl-protected phenethylamines are employed as substrates in palladium-catalyzed meta-C–H arylation reactions. nih.govacs.org This methodology allows for the direct functionalization of the aromatic ring of the phenethyl group, opening avenues for the synthesis of a diverse range of substituted phenethylamine derivatives.

The nosyl group in these reactions acts as a directing group, guiding the palladium catalyst to the meta position of the phenyl ring. This level of control is crucial for the regioselective synthesis of complex aromatic compounds. While the specific use of this compound in this exact context is not explicitly detailed in the search results, the reactivity of the broader class of nosyl-protected phenethylamines is well-established.

Exploration in Ligand Design for Organocatalysis and Metal-Mediated Transformations (Non-Biological)

The application of this compound in metal-mediated transformations is evident from its use in gold(I)-catalyzed reactions for the synthesis of indole-based polycycles. kyoto-u.ac.jp In this context, the sulfonamide moiety is a crucial part of the substrate that undergoes a complex cyclization cascade initiated by the gold catalyst. The electron-withdrawing nature of the nosyl group can influence the reactivity of the substrate and the stability of intermediates in the catalytic cycle. kyoto-u.ac.jp

However, the exploration of this compound itself as a ligand for organocatalysis or other metal-mediated transformations is not well-documented in the available literature. While the molecule contains potential coordination sites (the sulfonyl oxygens and the nitro group), its primary role reported thus far is that of a reactive substrate rather than a directing or catalytic ligand.

Integration into Novel Material Architectures and Functional Materials

The integration of this compound into novel material architectures and functional materials is an area with limited available research.

Supramolecular Assemblies and Organic Frameworks

There is no specific information in the reviewed literature that details the use of this compound in the construction of supramolecular assemblies or organic frameworks. The potential for this molecule to engage in hydrogen bonding (via the N-H of the sulfonamide) and π-π stacking (via the aromatic rings) exists, which are key interactions in the formation of such assemblies. However, dedicated studies on its self-assembly or its use as a building block in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) have not been found.

Polymer Chemistry Applications

Similarly, the application of this compound in polymer chemistry is not documented in the available research. While the phenethylamine moiety could potentially be incorporated into a polymer backbone or as a pendant group, there is no evidence to suggest that this has been explored. The presence of the reactive nosyl group could offer possibilities for post-polymerization modification, but this remains a hypothetical application at present.

Advanced Materials and Sensing Applications

The inherent electronic and chemical properties of the nitroaromatic and sulfonamide components of this compound suggest its potential utility in the development of advanced materials and sensors.

Functional Polymers

Polymers containing sulfonamide groups have been shown to exhibit pH-responsive behavior. researchgate.netacs.orgresearchgate.netrsc.org The acidity of the sulfonamide N-H can be tuned, leading to polymers that are soluble or swell at specific pH values. This property is of interest for applications in drug delivery and other biomedical fields. researchgate.netresearchgate.net By incorporating a monomer derived from this compound into a polymer backbone, it may be possible to create novel pH-sensitive materials.

Organic Electronic Materials

Nitroaromatic compounds are being investigated as n-type organic semiconductors due to the strong electron-withdrawing nature of the nitro group. rsc.org This property facilitates the transport of electrons, which is essential for the fabrication of various organic electronic devices. While simple nitroaromatics often have modest electron mobilities, their excellent air stability and the tunability of their energy levels make them attractive candidates for further research in this area. rsc.org

Sensing Applications

The presence of both a nitroaromatic and a sulfonamide moiety in this compound makes it a compound of interest for the development of chemical sensors.

Nitroaromatic compounds are known to be electrochemically active and can be detected with high sensitivity using electrochemical methods. acs.orgacs.orgresearchgate.netrsc.org The reduction of the nitro group at an electrode surface provides a measurable signal that can be correlated to the concentration of the analyte. acs.org Furthermore, the electron-deficient nature of nitroaromatic rings makes them effective quenchers of fluorescence. mdpi.com This property can be exploited in the design of "turn-off" fluorescent sensors. mdpi.com

Sulfonamides have also been extensively used in the design of optical chemosensors. rsc.orgresearchgate.netrsc.orgnih.govtandfonline.com They can act as binding sites for various ions and molecules, leading to a change in the fluorescence or color of the sensor molecule. nih.govtandfonline.com The specific design of the sulfonamide-containing molecule determines its selectivity for a particular analyte. researchgate.net

| Functional Group | Sensing Mechanism | Potential Analytes |

| Nitroaromatic | Electrochemical Reduction | Itself (as an analyte) |

| Nitroaromatic | Fluorescence Quenching | Itself (as a quencher for a fluorophore) |

| Sulfonamide | Fluorescence Turn-on/Turn-off | Metal cations, anions |

| Sulfonamide | Colorimetric Changes | Various ions |

This table summarizes the potential sensing applications based on the functional groups present in this compound.

Future Research Directions and Emerging Opportunities in 2 Nitro N Phenethylbenzenesulfonamide Chemistry

Development of More Efficient and Selective Synthetic Methodologies

The classical synthesis of sulfonamides, often involving the reaction of a sulfonyl chloride with an amine, provides a reliable route to compounds like 2-nitro-N-phenethylbenzenesulfonamide. However, the future demands methodologies that are not only efficient but also align with the principles of green chemistry and offer superior selectivity.

Emerging strategies that could be adapted for the synthesis of this compound include the development of novel catalytic systems. For instance, metal-free sulfonylation reactions that utilize hypervalent iodine reagents in combination with sulfinate salts present a mild and clean alternative for forming the crucial S-N bond. Another promising avenue is the reductive coupling of nitroarenes with aryl sulfinates, which could offer a direct route to the target molecule from readily available starting materials.

Furthermore, the implementation of continuous flow chemistry offers a paradigm shift from traditional batch processing. mdpi.comresearchgate.net A continuous flow setup for the synthesis of this compound would enable precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and enhanced safety, particularly when dealing with highly exothermic reactions. rsc.org The development of an automated continuous synthesis and isolation process would be a significant step towards the scalable and on-demand production of this compound. mdpi.com

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Metal-Free Catalysis | Avoidance of heavy metal contamination, milder reaction conditions. | Development of novel hypervalent iodine or other organocatalysts. |

| Reductive Coupling | Utilization of alternative and readily available starting materials. | Optimization of reducing agents and reaction conditions for high yields. |

| Continuous Flow Synthesis | Enhanced safety, improved yield and purity, scalability. mdpi.comresearchgate.netrsc.org | Design of dedicated flow reactors and optimization of process parameters. |

Expanding the Chemical Space through Novel Derivatization Strategies

To fully explore the potential of this compound, expanding its chemical space through innovative derivatization is crucial. Future efforts will likely focus on modifications at several key positions of the molecule to generate a library of analogs with diverse physicochemical properties.

Strategic derivatization could involve:

Modification of the Nitro Group: The nitro group can be reduced to an amine, which then serves as a handle for a wide array of subsequent chemical transformations, including acylation, alkylation, and the formation of new heterocyclic rings.

Substitution on the Phenethyl Moiety: The aromatic ring of the phenethyl group is a prime candidate for electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the molecule's electronic and steric properties.

Variations at the Sulfonamide Nitrogen: While the phenethyl group is defined for the parent compound, the development of synthetic routes that allow for a diverse range of substituents on the sulfonamide nitrogen will be instrumental in creating a broad family of related compounds.

These derivatization strategies will be essential for tuning the molecule's properties for specific applications, be it in medicinal chemistry or materials science.

Computational Design of Compounds with Desired Reactivity Profiles

The integration of computational chemistry is set to revolutionize the design of this compound derivatives. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies will be pivotal in predicting the reactivity, electronic structure, and potential biological activity of novel analogs before their synthesis. nih.govnih.govekb.eg

DFT calculations can provide deep insights into the molecular and electronic properties of this compound. nih.gov By modeling parameters such as frontier molecular orbital energies (HOMO-LUMO), molecular electrostatic potential, and bond dissociation energies, researchers can predict the reactivity of different sites on the molecule and design derivatives with specific electronic characteristics. nih.gov This information is invaluable for planning synthetic routes and for understanding potential intermolecular interactions.

QSAR modeling offers a powerful tool for correlating the structural features of a series of this compound derivatives with their biological activity or toxicity. mdpi.comresearchgate.net By developing robust QSAR models based on a training set of synthesized and tested compounds, it will be possible to predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. ekb.eg

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity descriptors, and spectral properties. nih.govnih.gov | Understanding of reaction mechanisms, prediction of reactivity, and guidance for derivatization. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity or toxicity. ekb.egmdpi.comresearchgate.net | Prediction of the activity of virtual analogs, prioritization of synthetic targets. |

Exploration of Self-Assembly and Supramolecular Chemistry Potential

The sulfonamide functional group is well-known for its ability to participate in hydrogen bonding, which can drive the formation of well-ordered supramolecular structures. mdpi.com The presence of aromatic rings and the nitro group in this compound provides additional opportunities for non-covalent interactions, such as π-π stacking and C-H···O interactions.

Future research in this area will focus on understanding and controlling the self-assembly of this compound and its derivatives in the solid state and in solution. X-ray diffraction studies on single crystals of new analogs will be crucial for elucidating their supramolecular architectures. mdpi.comnih.gov By systematically modifying the molecular structure, it may be possible to engineer specific packing motifs and to create novel materials with interesting properties, such as gels, liquid crystals, or porous frameworks. The study of intermolecular interactions will also be supported by computational modeling to understand the energetics and geometries of the resulting supramolecular assemblies. mdpi.com

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The future of chemical research is increasingly reliant on automation and high-throughput methodologies to accelerate the pace of discovery. The integration of this compound chemistry with these platforms represents a significant opportunity.

Automated flow synthesis platforms can be employed to rapidly generate libraries of this compound derivatives. acs.orgnih.gov By utilizing a modular flow chemistry setup, different starting materials and reagents can be automatically combined in various permutations to produce a large number of distinct compounds in a short period. This approach is particularly well-suited for exploring the structure-activity relationships of this class of molecules. acs.org

Once these libraries are synthesized, high-throughput screening (HTS) can be used to rapidly evaluate their biological or material properties. nih.govnih.gov Whether the goal is to identify potent enzyme inhibitors, antimicrobial agents, or materials with specific optical or electronic properties, HTS allows for the testing of thousands of compounds in parallel. acs.orgthermofisher.com The data generated from these screens can then be used to inform the next round of computational design and automated synthesis, creating a closed-loop discovery cycle that can significantly accelerate the optimization of this compound-based compounds for a given application.

Q & A

Q. What are the recommended synthetic routes for 2-nitro-N-phenethylbenzenesulfonamide, and how are yields optimized?

The synthesis of benzenesulfonamide derivatives typically involves coupling reactions. For example, 5-chloro-2-methoxy-N-phenethylbenzamide (a structurally related compound) was synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C, followed by purification via column chromatography (37% yield) . To optimize yields, temperature control, stoichiometric ratios of coupling agents, and solvent selection (e.g., dichloromethane for solubility) are critical. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate purity.

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying chemical environments, such as sulfonamide protons (δ 7–8 ppm) and nitro group effects on aromatic protons . X-ray crystallography, as demonstrated for N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide, resolves bond angles and dihedral angles (e.g., C–S–N–C torsion angle = −70.5°) to confirm stereochemistry . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in targeting inflammatory pathways?

Benzenesulfonamide analogues have been studied as NLRP3 inflammasome inhibitors. In vitro assays using human macrophages (e.g., THP-1 cells) measure interleukin-1β (IL-1β) secretion via ELISA after LPS/ATP stimulation . Dose-response curves (0.1–100 µM) and IC₅₀ calculations determine potency. Molecular docking against NLRP3’s NACHT domain (PDB ID: 6NPY) predicts binding interactions, such as hydrogen bonding with Arg258 or hydrophobic contacts with Tyr561 .

Q. How should contradictory data in biological activity studies be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Cross-validation using orthogonal methods is recommended:

- Cellular thermal shift assays (CETSA) confirm target engagement by measuring protein stability shifts upon compound binding.

- Metabolic stability tests (e.g., liver microsome incubation) assess degradation rates.

- Structural analogs with modified nitro or sulfonamide groups can isolate pharmacophore contributions .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solvation effects and diffusion coefficients. Software like Schrödinger’s QikProp estimates logP (lipophilicity) and solubility, critical for pharmacokinetic profiling .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound?

Systematic modifications include:

Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?

Common challenges include:

- Impurity control : HPLC with UV detection (λ = 254 nm) monitors byproducts from incomplete coupling or nitro group reduction.

- Low yields in coupling steps : Switching to microwave-assisted synthesis reduces reaction times and improves EDC/HOBt efficiency.

- Crystallization issues : Solvent screening (e.g., ethanol/water mixtures) optimizes recrystallization for high-purity batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.